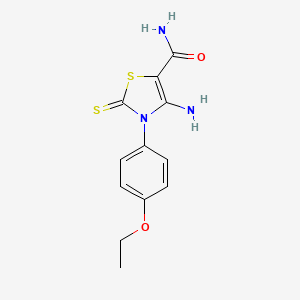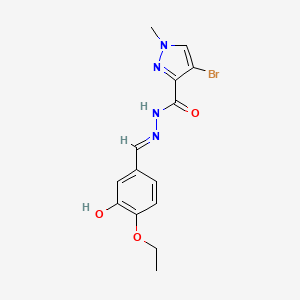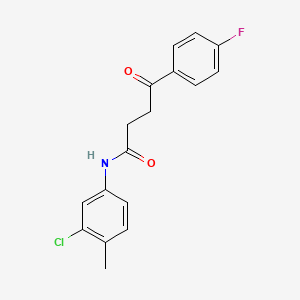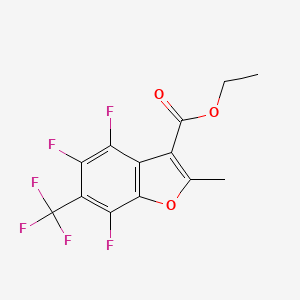
N-(2-hydroxy-5-methylphenyl)-5-phenyl-3-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-5-methylphenyl)-5-phenyl-3-isoxazolecarboxamide, also known as LY294002, is a potent and selective inhibitor of phosphatidylinositol 3-kinase (PI3K). PI3K is a critical signaling enzyme that regulates various cellular processes, including cell growth, proliferation, and survival. LY294002 has been widely used in scientific research to investigate the role of PI3K in various biological processes.
Mécanisme D'action
N-(2-hydroxy-5-methylphenyl)-5-phenyl-3-isoxazolecarboxamide inhibits PI3K by binding to the ATP-binding site of the enzyme, thereby blocking its activity. This inhibition leads to a decrease in the production of phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical signaling molecule that activates downstream signaling pathways such as Akt and mTOR. The inhibition of PI3K by N-(2-hydroxy-5-methylphenyl)-5-phenyl-3-isoxazolecarboxamide ultimately leads to the inhibition of cell growth, proliferation, and survival.
Biochemical and Physiological Effects
N-(2-hydroxy-5-methylphenyl)-5-phenyl-3-isoxazolecarboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth, proliferation, and survival. It has also been shown to induce apoptosis, a programmed cell death process, in cancer cells. N-(2-hydroxy-5-methylphenyl)-5-phenyl-3-isoxazolecarboxamide has been implicated in the regulation of glucose metabolism and insulin signaling. Additionally, N-(2-hydroxy-5-methylphenyl)-5-phenyl-3-isoxazolecarboxamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(2-hydroxy-5-methylphenyl)-5-phenyl-3-isoxazolecarboxamide is its selectivity for PI3K. This selectivity allows researchers to specifically investigate the role of PI3K in various biological processes. Additionally, N-(2-hydroxy-5-methylphenyl)-5-phenyl-3-isoxazolecarboxamide has been shown to be effective in inhibiting PI3K in vitro and in vivo. However, one of the limitations of N-(2-hydroxy-5-methylphenyl)-5-phenyl-3-isoxazolecarboxamide is its potential for off-target effects. Researchers need to carefully design experiments to minimize the potential for off-target effects and ensure that the observed effects are due to PI3K inhibition.
Orientations Futures
There are several future directions for the use of N-(2-hydroxy-5-methylphenyl)-5-phenyl-3-isoxazolecarboxamide in scientific research. One potential area of research is the investigation of the role of PI3K in aging and age-related diseases. Another potential area of research is the development of more selective and potent PI3K inhibitors. Additionally, the use of N-(2-hydroxy-5-methylphenyl)-5-phenyl-3-isoxazolecarboxamide in combination with other drugs or therapies may enhance its effectiveness in treating various diseases.
Méthodes De Synthèse
N-(2-hydroxy-5-methylphenyl)-5-phenyl-3-isoxazolecarboxamide can be synthesized using a multistep synthetic route. The synthesis involves the reaction of 2-hydroxy-5-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride then undergoes a coupling reaction with 5-phenylisoxazole-3-carboxylic acid to form the desired product, N-(2-hydroxy-5-methylphenyl)-5-phenyl-3-isoxazolecarboxamide.
Applications De Recherche Scientifique
N-(2-hydroxy-5-methylphenyl)-5-phenyl-3-isoxazolecarboxamide has been extensively used in scientific research to investigate the role of PI3K in various biological processes. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the PI3K/Akt signaling pathway. N-(2-hydroxy-5-methylphenyl)-5-phenyl-3-isoxazolecarboxamide has also been used to study the role of PI3K in insulin signaling and glucose metabolism. Additionally, N-(2-hydroxy-5-methylphenyl)-5-phenyl-3-isoxazolecarboxamide has been used to investigate the role of PI3K in neuronal function and neurodegenerative diseases.
Propriétés
IUPAC Name |
N-(2-hydroxy-5-methylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-11-7-8-15(20)13(9-11)18-17(21)14-10-16(22-19-14)12-5-3-2-4-6-12/h2-10,20H,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQHYPWNPZBPFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=O)C2=NOC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47203501 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-hydroxy-5-methylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,4-dichlorophenyl)-N-{2-oxo-2-[2-(3-pyridinylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B5799724.png)
![2-[(4-isobutoxybenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5799729.png)

![1-(4-fluorophenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperazine](/img/structure/B5799744.png)


![3-{[(benzylthio)acetyl]amino}-2-methylbenzoic acid](/img/structure/B5799760.png)

![4-({5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine](/img/structure/B5799782.png)
![3-chloro-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B5799783.png)


